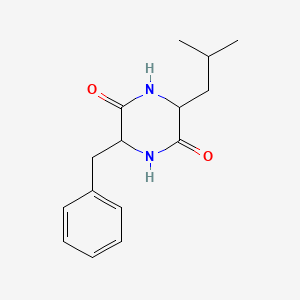
Cyclo(Phe-Leu)
概要
説明
Cyclo(Phe-Leu) is a cyclic dipeptide, also known as a diketopiperazine, composed of phenylalanine (Phe) and leucine (Leu) amino acids. This compound is part of a broader class of cyclic peptides that have garnered interest due to their diverse biological activities and their roles as structural motifs in larger peptides and proteins.
Synthesis Analysis
The synthesis of cyclic peptides like Cyclo(Phe-Leu) typically involves the cyclization of linear peptides. For instance, cyclo(Pro-Leu-Gly) peptides have been synthesized from their linear hexapeptide precursors under high dilution conditions . Similarly, cyclo(Phe-Pro)4 and related cyclic octapeptides have been synthesized, indicating that the synthesis of cyclic peptides can be achieved for various amino acid sequences and ring sizes .
Molecular Structure Analysis
Cyclic peptides exhibit a range of conformations depending on their sequence and environmental conditions. For example, cyclo(Pro-Leu-Aib)2 shows an asymmetric conformation with both cis and trans Aib-Pro bonds, as indicated by NMR and CD spectra . The conformation of cyclic peptides can also be influenced by metal ion complexation, as seen with cyclo(Leu-Phe-Pro)2 and related peptides, which selectively bind to Ba2+ and Ca2+ ions, leading to conformational changes .
Chemical Reactions Analysis
Cyclic peptides can participate in complexation reactions with metal ions. Cyclo(Leu-Pro)4 forms complexes selectively with Ba2+ and Ca2+ ions, and the complexation behavior can vary with the solvent, as observed with cyclo(Phe-Pro)4 in alcohol and acetonitrile solutions . The complexation can induce significant conformational changes, which may affect the peptide's biological activity and interaction with other molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclic peptides are influenced by their conformation and the presence of functional groups. For example, the presence of a hydrophobic pocket in cyclo(D-Leu-L-Glu-L-His)2, induced by copper-ion coordination, is related to its catalytic activity . The conformational flexibility of cyclic peptides, as seen with cyclo(Phe-Pro)4 and its derivatives, is also a key factor in their physical properties, affecting their mobility and interaction with other molecules .
科学的研究の応用
Antimicrobial Applications
- Antimicrobial Gels: Cyclo(Phe-Leu) and its analogs are explored for their ability to self-assemble into supramolecular polymers, forming gel coatings with potential antimicrobial applications. These coatings may offer a sustainable alternative to combat antimicrobial resistance, though improvements are needed for practical use (Rosetti et al., 2022).
Medical Research
- Cancer Research: Cyclo(Phe-Leu) analogs have been studied for their biological activities, including their potential applications in cancer research. One study examined cyclic thrombin receptor-derived peptide analogs containing Cyclo(Phe-Leu) for their implications in the design of nonpeptide thrombin receptor mimetics (Alexopoulos et al., 2001).
Food and Beverage Analysis
- Presence in Wines: Research has identified cyclo(Phe-Leu) among other diketopiperazines in various types of wines, contributing to the understanding of wine's chemical composition and its potential health effects (Stamatelopoulou et al., 2018).
Analytical Chemistry
- Structural Characterization: Cyclo(Phe-Leu) and related cyclic peptides have been characterized using techniques like high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. This aids in identifying and characterizing cyclic peptides in biological samples (Hou-jin, 2005).
Microbial and Plant Research
- Plant Protection: Studies have explored the use of cyclo(Phe-Leu) for its plant elicitation and anti-oomycete activities against pathogens like Plasmopara viticola, suggesting its potential as a biocontrol agent in agriculture (Aoki et al., 2023).
Safety and Hazards
将来の方向性
While the future directions of Cyclo(Phe-Leu) are not explicitly mentioned in the retrieved papers, there is an increasing interest towards the development of new antimicrobial coatings, especially in light of the emergence of antimicrobial resistance (AMR) towards common antibiotics . Cyclic peptides like Cyclo(Phe-Leu) are attractive candidates for their ability to self-assemble into supramolecular polymers and yield gel coatings that do not persist in the environment .
作用機序
Target of Action
Cyclo(Phe-Leu) is a cyclic dipeptide, also known as a 2,5-diketopiperazine (DKP), which is ubiquitously found in nature It’s known that the stereochemistry of dkps, including cyclo(phe-leu), is a key determinant of their biological activity .
Mode of Action
Cyclic peptides, including cyclo(phe-leu), have been reported to exert cytotoxic and cytostatic effects in cells . These effects could be due to the interaction of the cyclic peptides with cellular targets, leading to changes in cellular functions.
Biochemical Pathways
It’s known that dkps, including cyclo(phe-leu), can have distinct biological effects due to their unique spatial orientations . This suggests that Cyclo(Phe-Leu) could interact with multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
In silico predictions suggest that cyclic tetrapeptides, which include cyclo(phe-leu), show a better pharmacokinetic and toxic profile to humans than other cyclic peptides . This implies that Cyclo(Phe-Leu) could have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to good bioavailability.
Result of Action
Cyclic peptides such as Cyclo(Phe-Leu) have been reported to exert cytotoxic and cytostatic effects in cells . These effects could result in reduced cell viability and changes in cell growth.
Action Environment
The action of Cyclo(Phe-Leu) could be influenced by various environmental factors. For instance, the biological activity of DKPs, including Cyclo(Phe-Leu), can be determined by their stereochemistry . This suggests that changes in the stereochemical environment could influence the action, efficacy, and stability of Cyclo(Phe-Leu).
生化学分析
Biochemical Properties
Cyclo(Phe-Leu) interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. The nature of these interactions is largely determined by the unique spatial orientations of its sidechains . The stereochemistry of Cyclo(Phe-Leu) is a key determinant of its biological activity .
Molecular Mechanism
At the molecular level, Cyclo(Phe-Leu) exerts its effects through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression
特性
IUPAC Name |
3-benzyl-6-(2-methylpropyl)piperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10(2)8-12-14(18)17-13(15(19)16-12)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDMOMIYLJMOQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are Cyclo(Phe-Leu) and its common sources?
A1: Cyclo(Phe-Leu) is a cyclic dipeptide, meaning it consists of two amino acids, Phenylalanine (Phe), and Leucine (Leu), linked in a cyclic structure. It is found naturally as a secondary metabolite in various organisms, including:
- Marine bacteria: It has been isolated from the marine bacterium Sulfitobacter [].
- Marine sponges: Mycale sp., a type of sea sponge, has been identified as a source of Cyclo(Phe-Leu) [].
- Endophytic fungi: Mangrove endophytic fungus ZH-7 from the South China Sea produces Cyclo(Phe-Leu) [].
- Human placenta: This compound was identified for the first time in the human body, specifically in the human placenta [].
Q2: What is the molecular formula and weight of Cyclo(Phe-Leu)?
A2: While the provided abstracts do not explicitly state the molecular formula and weight of Cyclo(Phe-Leu), these can be deduced from its structure:
Q3: What analytical techniques are commonly used to identify and characterize Cyclo(Phe-Leu)?
A3: Several analytical methods have been employed for the identification and characterization of Cyclo(Phe-Leu) and other cyclic peptides:
- High Performance Liquid Chromatography (HPLC): HPLC is used to separate the compound from complex mixtures [, ].
- Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), helps determine the molecular weight and fragmentation patterns, aiding in structural elucidation [, ].
- Nuclear Magnetic Resonance (NMR) spectroscopy: NMR provides detailed structural information about the compound, including the connectivity and spatial arrangement of atoms [].
Q4: Have any studies explored the structure-activity relationship (SAR) of Cyclo(Phe-Leu) or related cyclic peptides?
A4: Although the provided abstracts don't specifically focus on SAR studies for Cyclo(Phe-Leu), research on similar cyclic peptides containing the Phe-Leu-Leu-Arg motif highlights the importance of specific structural features for biological activity:
- Phe/Arg relative conformation: The spatial arrangement of Phenylalanine (Phe) and Arginine (Arg) residues in the cyclic structure significantly influences activity [].
- Primary amino group: The presence and positioning of a primary amino group within the cyclic peptide is crucial for potent activity [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-1-[5-(4-Bromophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]-N-[(4-fluorophenyl)methoxy]methanimine](/img/structure/B3035503.png)
![5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazole](/img/structure/B3035504.png)
![{5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazol-1-yl}(phenyl)methanone](/img/structure/B3035505.png)
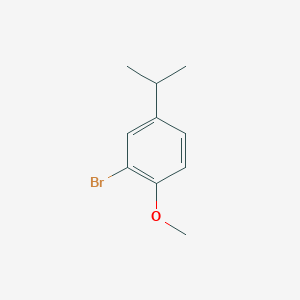
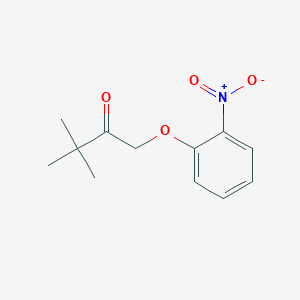
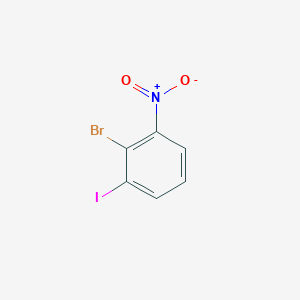
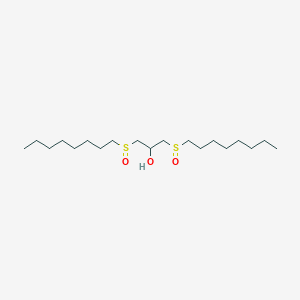
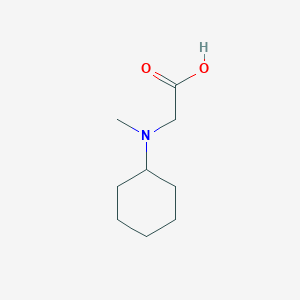
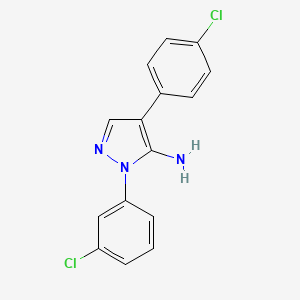

![3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-2-methyl-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B3035517.png)
![{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B3035518.png)
![7-Bromo-4-fluorobenzo[b]thiophene](/img/structure/B3035519.png)